molecular formula C5H4Cl2F6O2 B14211942 Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- CAS No. 771480-04-7

Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-

Katalognummer: B14211942
CAS-Nummer: 771480-04-7
Molekulargewicht: 280.98 g/mol
InChI-Schlüssel: JTMUGYAOYNIPNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- is a complex organic compound characterized by the presence of difluoromethylene and chloro-difluoro groups. This compound is notable for its unique chemical structure, which includes multiple ether and halogenated functional groups .

Vorbereitungsmethoden

The synthesis of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- typically involves the reaction of difluoromethylene with chlorinated ethane derivatives under controlled conditions. Industrial production methods often utilize high-pressure reactors and specific catalysts to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethane, 1,1’-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro- involves its interaction with molecular targets through its functional groups. The difluoromethylene and chloro-difluoro groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the alteration of molecular structures .

Eigenschaften

CAS-Nummer

771480-04-7

Molekularformel

C5H4Cl2F6O2

Molekulargewicht

280.98 g/mol

IUPAC-Name

1-chloro-2-[(2-chloro-2,2-difluoroethoxy)-difluoromethoxy]-1,1-difluoroethane

InChI

InChI=1S/C5H4Cl2F6O2/c6-3(8,9)1-14-5(12,13)15-2-4(7,10)11/h1-2H2

InChI-Schlüssel

JTMUGYAOYNIPNL-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)Cl)OC(OCC(F)(F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.